molecular formula C11H18ClF2NO2 B2429330 Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride CAS No. 2309447-18-3

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride

Cat. No.: B2429330
CAS No.: 2309447-18-3
M. Wt: 269.72
InChI Key: YKMRPCMDWXZZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and two fluorine atoms attached to a spiro[3.3]heptane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone or aldehyde.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine reagent.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic structure provides steric hindrance and rigidity. This compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed bioactivity.

Comparison with Similar Compounds

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride can be compared with other spirocyclic compounds, such as:

    Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate;hydrochloride: Similar structure but with a single fluorine atom.

    6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An amino acid analogue with a spirocyclic scaffold.

    2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic amino acid analogue.

The uniqueness of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride lies in its dual fluorination, which can enhance its chemical stability and bioactivity compared to its analogues .

Properties

IUPAC Name

ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2.ClH/c1-2-16-8(15)10(7-14)3-9(4-10)5-11(12,13)6-9;/h2-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRPCMDWXZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.